molecular formula C16H20N2O3 B8154222 tert-Butyl 2-(4-(3-(hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(4-(3-(hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B8154222
M. Wt: 288.34 g/mol
InChI Key: YZEGKJMZTWBNRO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(3-(hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and a hydroxymethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(3-(hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by esterification to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via selective functionalization of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(3-(hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(3-(hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-(3-(hydroxymethyl)phenyl)-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl ester group, hydroxymethyl-substituted phenyl group, and pyrazole ring makes this compound versatile for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-[4-[3-(hydroxymethyl)phenyl]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)10-18-9-14(8-17-18)13-6-4-5-12(7-13)11-19/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEGKJMZTWBNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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